3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 4, a methylthio group at position 6, and a 3,4-difluorobenzamide moiety linked via an ethyl chain. The morpholino group enhances solubility and modulates kinase inhibition properties, while the methylthio substituent contributes to metabolic stability . The 3,4-difluorobenzamide moiety may influence target binding affinity due to its electron-withdrawing effects .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)13-11-23-27(17(13)25-19)5-4-22-18(28)12-2-3-14(20)15(21)10-12/h2-3,10-11H,4-9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFFIMPOUKMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step reactions that include the formation of the pyrazolopyrimidine core, the introduction of the morpholino and methylthio groups, and the final coupling with the difluorobenzamide moiety. Conditions such as elevated temperatures, specific catalysts, and protective groups are often employed to facilitate the reactions and ensure high yield and purity.
Industrial Production Methods: : While lab-scale synthesis provides a detailed method, scaling up to industrial production requires optimization for cost-efficiency, yield, and safety. This might involve continuous flow reactions, advanced purification techniques like crystallization or chromatography, and automated monitoring to maintain reaction conditions.
Chemical Reactions Analysis
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases such as Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and cancer progression. In vitro assays have demonstrated antiproliferative effects against various cancer cell lines, indicating potential for therapeutic applications in oncology.
- Inflammatory Diseases : The compound's ability to modulate signaling pathways involved in inflammation makes it a candidate for treating inflammatory disorders. Its interaction with specific enzymes could lead to reduced inflammatory responses.
2. Biochemical Research
- Enzyme Inhibition Studies : The compound has shown activity against certain enzymes and receptors, making it useful for studying biochemical pathways. It can serve as a probe in various analytical techniques to understand enzyme mechanisms and interactions.
- Structure-Activity Relationship (SAR) Studies : Research into the SAR of related compounds has highlighted how modifications at different positions can affect biological activity. This knowledge aids in the design of more potent derivatives.
3. Industrial Applications
- Catalyst Development : Due to its chemical stability and reactivity profile, this compound may be utilized in developing industrial catalysts and materials. Its unique structure allows for potential applications in organic synthesis and materials science.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study published in November 2020 explored novel inhibitors targeting the polo-box domain of Plk1. It emphasized the importance of structural modifications in enhancing potency against cancer cells.
- Research on pyrazolyl derivatives indicated potential antihypertensive effects through inhibition of specific pathways involved in vascular regulation.
Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | Plk1 | [Study Reference 1] |
| Antiproliferative | Various Cancer Cell Lines | [Study Reference 2] |
| Apoptosis Induction | Cancer Cells | [Study Reference 3] |
| Antihypertensive | Potential based on structural analogs | [Study Reference 4] |
Mechanism of Action
Biological Effects: : The mechanism by which 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is likely through inhibition of enzyme activity. The compound can bind to the active site of enzymes, particularly kinases, blocking substrate access and subsequent phosphorylation events.
Molecular Targets: : Specific molecular targets might include various receptor kinases, which play pivotal roles in cell proliferation and survival pathways.
Pathways Involved: : Disruption of these pathways can lead to reduced cell proliferation, making the compound of interest for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrimidine Core
a) N-(2-(6-(Ethylthio)-4-Morpholino-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)ethyl)-4-Fluorobenzamide
- Molecular Formula : C₂₀H₂₃FN₆O₂S
- Molecular Weight : 430.5 g/mol
- Key Differences: Ethylthio vs. 4-Fluorobenzamide vs. 3,4-Difluorobenzamide: The absence of a second fluorine atom may decrease electron-withdrawing effects, altering binding interactions with target proteins .
b) 2-Chloro-6-Fluoro-N-(2-(6-(Methylthio)-4-(Propylamino)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)ethyl)Benzamide
- Molecular Formula : C₁₈H₂₀ClFN₆OS
- Molecular Weight : 422.9 g/mol
- Key Differences: Propylamino vs. Morpholino: The propylamino group introduces a basic amine, which may improve aqueous solubility but reduce selectivity for kinases reliant on morpholine-based interactions .
Heterocyclic Modifications
a) Benzo[d]Thiazole Derivatives
- Example : 2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u)
- Molecular Weight : 469.6 g/mol
- Key Features :
- Benzo[d]thiazole replaces the benzamide group, introducing a sulfur-containing heterocycle that may enhance π-π stacking interactions .
- The ethoxyethoxyethyl side chain improves water solubility but may reduce blood-brain barrier penetration compared to the ethyl-linked benzamide in the target compound .
b) Urea/Thiourea-Linked Derivatives
- Example: 1-(3-Methyl-4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl-Amino)Phenyl)-3-Aryl Urea (9a-d) Key Features:
Biological Activity
The compound 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines, which have garnered interest due to their potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its mechanisms of action and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : The initial step typically involves the reaction of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine scaffold.
- Substitution Reactions : Subsequent reactions introduce the difluoro and morpholino groups, as well as the methylthio substituent.
- Final Coupling : The final step is a coupling reaction that attaches the benzamide moiety to the synthesized core.
Anticancer Properties
Research indicates that compounds within this class exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound acts as an inhibitor of polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers due to their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
- Case Study : A study demonstrated that derivatives similar to this compound displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa, indicating potent cytotoxicity .
Antiviral Activity
The biological evaluation also extends to antiviral applications:
- Activity Against Herpes Simplex Virus (HSV) : Some pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against HSV-1 with EC50 values in the range of 0.20 to 0.35 μM, suggesting that modifications to the structure can enhance antiviral potency .
- Inhibition Studies : Compounds with similar structures have been tested for their ability to inhibit viral replication in vitro, showcasing a promising avenue for therapeutic development against viral infections.
Table 1: Summary of Biological Activities
Research Findings
Recent studies highlight the importance of structural modifications in enhancing biological activity:
- Substituent Effects : Variations at positions C-2 and N-3 significantly affect both anticancer and antiviral activities. For example, compounds with halogenated phenyl groups at C-2 showed increased potency compared to their non-substituted counterparts .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that specific substitutions can lead to improvements in selectivity and potency against targeted enzymes or receptors involved in disease pathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
